Madol

Catalog No.
S525730
CAS No.
3275-64-7
M.F
C20H32O
M. Wt
288.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Madol

CAS Number

3275-64-7

Product Name

Madol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

InChI

InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1

InChI Key

FRVHJVATKMIOPQ-PAPWGAKMSA-N

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C

solubility

Soluble in DMSO

Synonyms

17-alpha-5-alpha-androst-2-en-17beta-ol, 17-methylandrost-2-en-17-ol, desoxymethyltestosterone, madol

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC=CC4)C

The exact mass of the compound Desoxymethyltestosterone is 288.2453 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63329. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstenols - Supplementary Records. It belongs to the ontological category of androstanoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Madol, also known as Desoxymethyltestosterone (DMT), is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1] Structurally, it is notable for being a 17α-methylated steroid, which confers oral bioavailability, and for its unique androst-2-en-17β-ol structure that lacks the 3-keto group common to most commercial AAS.[1][2] These features define its distinct pharmacological profile, making it a subject of interest for research into androgen receptor (AR) interactions, steroid metabolism, and as a certified reference standard for anti-doping and forensic applications.[3][4]

Substituting Madol with other AAS, even other 17α-alkylated oral steroids like methyltestosterone or methasterone, is impractical for targeted research due to significant differences in biological activity stemming from its unique structure. The absence of a 3-keto group and the presence of a double bond between carbons 2 and 3 fundamentally alter its interaction with the androgen receptor and its metabolic fate.[1][2] This results in a distinct anabolic-to-androgenic ratio and a different profile of tissue-specific effects and potential toxicities, such as cardiac hypertrophy, that are not directly comparable to testosterone or its other derivatives.[3] Therefore, for studies requiring a specific, non-aromatizable androgen with Madol's characteristic receptor activation and metabolic pathway, substitution with a structurally different compound would yield non-comparable and irrelevant results.

Differentiated Anabolic-to-Androgenic Activity Profile Compared to Testosterone

In a standard rat model, Madol demonstrates a significantly different activity profile compared to the benchmark androgen, testosterone. It was found to have 160% of the anabolic effect of testosterone while exhibiting only 60% of its androgenic activity.[1][2][5] This results in a calculated Q-ratio (anabolic-to-androgenic ratio) of approximately 6.5:1, indicating a preferential stimulation of muscle growth over androgenic effects like prostate stimulation.[1][2][5] In vivo experiments in orchiectomized rats confirmed this selectivity, showing that Madol stimulated the levator ani muscle (anabolic marker) without affecting the weight of the prostate or seminal vesicles (androgenic markers), a contrast to the effects of testosterone propionate.[3][6]

Evidence DimensionAnabolic vs. Androgenic Activity (Rat Model)
Target Compound DataAnabolic: 160% of testosterone; Androgenic: 60% of testosterone (Q-Ratio: 6.5:1)
Comparator Or BaselineTestosterone (Anabolic: 100%; Androgenic: 100%; Q-Ratio: 1:1)
Quantified Difference60% more anabolic and 40% less androgenic, resulting in a 6.5-fold higher selectivity ratio.
ConditionsStandard Hershberger assay in rats.

For researchers investigating tissue-selective androgenic effects or SARMs, this quantitative separation of anabolic and androgenic activity makes Madol a more specific tool than testosterone.

Moderate Androgen Receptor Transactivation Potency Compared to Dihydrotestosterone (DHT)

While Madol is a potent anabolic agent in vivo, its direct activity at the cellular level shows quantifiable differences from the primary endogenous androgen, dihydrotestosterone (DHT). In a yeast androgen receptor reporter gene system, Madol's potency to transactivate the androgen receptor was two times lower than that of DHT.[3] Animal studies also indicate that Madol binds to the androgen receptor with approximately half the strength of DHT.[1][5] This demonstrates that Madol's powerful in vivo effects are not solely due to binding affinity but also involve its metabolic stability and pharmacokinetic properties conferred by the 17α-methyl group.

Evidence DimensionAndrogen Receptor (AR) Transactivation Potency
Target Compound Data50% of DHT's potency
Comparator Or BaselineDihydrotestosterone (DHT) (100% relative potency)
Quantified Difference2-fold lower potency in AR transactivation compared to DHT.
ConditionsYeast androgen receptor (AR) dependent reporter gene expression assay.

This allows researchers to decouple high in-vivo anabolic activity from maximal receptor binding affinity, making Madol a useful tool for studying the downstream effects of sustained, moderate AR activation versus the acute, high-affinity binding of DHT.

Indicator of Potential Hepatotoxicity and Cardiotoxicity Not Observed with Testosterone

As a 17α-alkylated steroid, Madol carries a risk of hepatotoxicity, a key procurement consideration for in vivo studies.[7][8] In rat studies, Madol treatment resulted in a slight stimulation of the tyrosine aminotransferase (TAT) gene in the liver, an indicator of metabolic stress.[3] More distinctly, treatment with Madol caused a significant increase in heart weight, a cardiotoxic effect not observed in the comparator group treated with testosterone propionate.[3] This highlights a critical performance and safety differentiator from non-17α-alkylated androgens like testosterone.

Evidence DimensionOrgan-Specific Toxicity Markers (Rat Model)
Target Compound DataSignificant increase in heart weight; slight stimulation of liver TAT gene expression.
Comparator Or BaselineTestosterone Propionate (No significant increase in heart weight).
Quantified DifferenceQualitatively different cardiotoxic potential (presence vs. absence of heart weight increase).
ConditionsIn vivo treatment of orchiectomized rats.

For toxicological studies or when selecting a compound for prolonged in vivo models, this evidence establishes Madol as a model compound for investigating 17α-alkylated steroid-induced cardiotoxicity, a property that makes it unsuitable as a simple substitute for testosterone.

Analytical Reference Standard for Doping Control and Forensic Chemistry

Given its history as an unmarketed 'designer steroid', high-purity Madol is an essential analytical standard for laboratories screening for performance-enhancing drugs. Its unique structure and metabolites require a specific, certified reference material for developing and validating detection methods in urine and blood samples.[3][4]

Research Tool for Investigating Tissue-Selective Androgen Action

Madol's high anabolic-to-androgenic ratio (6.5:1) makes it a valuable compound for studying the mechanisms that differentiate anabolic effects in muscle from androgenic effects in tissues like the prostate.[1][2][3] It serves as a practical tool for exploring pathways relevant to the development of Selective Androgen Receptor Modulators (SARMs).

Model Compound for Studies of 17α-Alkylated Steroid-Induced Organ Toxicity

The documented evidence of Madol inducing cardiac hypertrophy and liver stress markers, in contrast to testosterone, positions it as a relevant positive control or test article in toxicological research.[3] It is particularly suited for in vitro or in vivo studies designed to elucidate the specific molecular mechanisms of 17α-alkylated steroid hepatotoxicity and cardiotoxicity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

288.245315640 g/mol

Monoisotopic Mass

288.245315640 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B9E9G5A169

Other CAS

3275-64-7

Wikipedia

Desoxymethyltestosterone

Dates

Last modified: 04-14-2024
1: Sobolevsky T, Rodchenkov G. Mass spectrometric description of novel oxymetholone and desoxymethyltestosterone metabolites identified in human urine and their importance for doping control. Drug Test Anal. 2012 Sep;4(9):682-91. doi: 10.1002/dta.1407. Epub 2012 Sep 3. PubMed PMID: 22945829.
2: Gauthier J, Poirier D, Ayotte C. Characterization of desoxymethyltestosterone main urinary metabolite produced from cultures of human fresh hepatocytes. Steroids. 2012 May;77(6):635-43. doi: 10.1016/j.steroids.2012.02.008. Epub 2012 Feb 17. PubMed PMID: 22366110.
3: Frese S, Velders M, Schleipen B, Schänzer W, Bloch W, Diel P. Myosin heavy chain expression pattern as a marker for anabolic potency: desoxymethyltestosterone (madol), norandrostenedione and testosterone repress MHC-IIb expression and stimulate MHC-IId/x expression in orchiectomized rat gastrocnemius muscle. Arch Toxicol. 2011 Jun;85(6):635-43. doi: 10.1007/s00204-010-0607-8. Epub 2010 Oct 19. PubMed PMID: 20957349.
4: Diel P, Friedel A, Geyer H, Kamber M, Laudenbach-Leschowsky U, Schänzer W, Thevis M, Vollmer G, Zierau O. Characterisation of the pharmacological profile of desoxymethyltestosterone (Madol), a steroid misused for doping. Toxicol Lett. 2007 Feb 28;169(1):64-71. Epub 2006 Dec 27. PubMed PMID: 17254722.
5: Okano M, Sato M, Ikekita A, Kageyama S. Analysis of non-ketoic steroids 17alpha-methylepithiostanol and desoxymethyl- testosterone in dietary supplements. Drug Test Anal. 2009 Nov;1(11-12):518-25. doi: 10.1002/dta.72. PubMed PMID: 20355167.
6: Magee CD, Witte S, Kwok RM, Deuster PA. Mission Compromised? Drug-Induced Liver Injury From Prohormone Supplements Containing Anabolic-Androgenic Steroids in Two Deployed U.S. Service Members. Mil Med. 2016 Sep;181(9):e1169-71. doi: 10.7205/MILMED-D-15-00502. PubMed PMID: 27612377.
7: Dorn SB, Bolt HM, Thevis M, Diel P, Degen GH. Micronucleus induction in V79 cells by the anabolic doping steroids desoxymethyltestosterone (madol) and 19-norandrostenedione. Toxicol Lett. 2008 Dec 15;183(1-3):58-64. doi: 10.1016/j.toxlet.2008.09.016. Epub 2008 Oct 4. PubMed PMID: 18951961.
8: Kwok WH, Kwok KY, Leung DK, Leung GN, Wong CH, Wong JK, Wan TS. In vitro metabolism studies of desoxy-methyltestosterone (DMT) and its five analogues, and in vivo metabolism of desoxy-vinyltestosterone (DVT) in horses. J Mass Spectrom. 2015 Aug;50(8):994-1005. doi: 10.1002/jms.3613. PubMed PMID: 28338272.
9: Drug Enforcement Administration (DEA), Department of Justice. Classification of three steroids as schedule III anabolic steroids under the Controlled Substances Act. Final rule. Fed Regist. 2009 Dec 4;74(232):63603-10. PubMed PMID: 20169675.
10: Sekera MH, Ahrens BD, Chang YC, Starcevic B, Georgakopoulos C, Catlin DH. Another designer steroid: discovery, synthesis, and detection of 'madol' in urine. Rapid Commun Mass Spectrom. 2005;19(6):781-4. PubMed PMID: 15712284.

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